molecular formula C6H8O2 B13421166 (3E)-3-ethylidenedihydrofuran-2(3H)-one CAS No. 43142-58-1

(3E)-3-ethylidenedihydrofuran-2(3H)-one

Cat. No.: B13421166
CAS No.: 43142-58-1
M. Wt: 112.13 g/mol
InChI Key: IDXLALZVWZGIDG-GORDUTHDSA-N
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Description

3-Ethylidenetetrahydrofuran-2-one: is an organic compound with the molecular formula C6H8O2 . It is a member of the tetrahydrofuran family, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes an ethylidene group attached to the tetrahydrofuran ring. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidenetetrahydrofuran-2-one can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the tetrahydrofuran ring . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethylidene group onto the tetrahydrofuran ring .

Industrial Production Methods: In industrial settings, the production of 3-Ethylidenetetrahydrofuran-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylidenetetrahydrofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Ethylidenetetrahydrofuran-2-one involves its interaction with various molecular targets. The ethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can participate in further chemical reactions. The compound’s reactivity is influenced by the electronic properties of the tetrahydrofuran ring and the attached ethylidene group .

Comparison with Similar Compounds

Uniqueness: 3-Ethylidenetetrahydrofuran-2-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

CAS No.

43142-58-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E)-3-ethylideneoxolan-2-one

InChI

InChI=1S/C6H8O2/c1-2-5-3-4-8-6(5)7/h2H,3-4H2,1H3/b5-2+

InChI Key

IDXLALZVWZGIDG-GORDUTHDSA-N

Isomeric SMILES

C/C=C/1\CCOC1=O

Canonical SMILES

CC=C1CCOC1=O

Origin of Product

United States

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